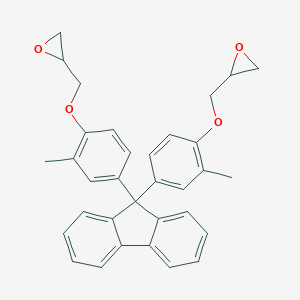
2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
It’s known that the compound is used in the preparation of high refractive index photosensitive resin , which suggests that it may interact with light-sensitive molecules or structures.
Mode of Action
Given its use in the preparation of photosensitive resins , it can be inferred that it may undergo a photochemical reaction when exposed to light, leading to changes in its structure and properties.
Biochemical Pathways
Considering its role in the formation of photosensitive resins , it might be involved in the photochemical reactions and polymerization processes.
Result of Action
The compound is used in the preparation of high refractive index photosensitive resin . This suggests that the molecular and cellular effects of the compound’s action are primarily related to its ability to form complex structures with specific optical properties when exposed to light.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photochemical reactions it undergoes might be affected by the intensity and wavelength of the light it’s exposed to. Additionally, factors like temperature and humidity could potentially impact its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorene core. The process may include the following steps:
Bromination: : Fluorene is brominated to introduce bromine atoms at specific positions on the fluorene ring.
Nucleophilic Substitution: : The brominated fluorene undergoes nucleophilic substitution with phenol derivatives to form the bis(phenylene)oxy intermediate.
Epoxidation: : The intermediate is then subjected to epoxidation to introduce the oxirane (epoxide) groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and catalysts, would be optimized to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The epoxide groups can be oxidized to form diols.
Reduction: : The compound can be reduced to remove oxygen atoms, resulting in different structural isomers.
Substitution: : The phenylene rings can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or halides can be used, often in the presence of a base.
Major Products Formed
Diols: : Resulting from the oxidation of epoxide groups.
Reduced Isomers: : Formed by the reduction of the compound.
Substituted Derivatives: : Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its epoxide groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study cell membrane interactions and permeability. Its ability to form stable complexes with biological molecules makes it useful in drug delivery systems.
Medicine
The compound's potential in medicine lies in its use as a precursor for pharmaceuticals. Its reactivity with various biological targets can lead to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and stability.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: : A well-known compound used in the production of polycarbonate plastics and epoxy resins.
Fluorene Derivatives: : Other fluorene-based compounds used in organic synthesis and material science.
Uniqueness
2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) stands out due to its specific structural features, such as the presence of two oxirane groups and the fluorene core
Properties
IUPAC Name |
2-[[2-methyl-4-[9-[3-methyl-4-(oxiran-2-ylmethoxy)phenyl]fluoren-9-yl]phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O4/c1-21-15-23(11-13-31(21)36-19-25-17-34-25)33(24-12-14-32(22(2)16-24)37-20-26-18-35-26)29-9-5-3-7-27(29)28-8-4-6-10-30(28)33/h3-16,25-26H,17-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXGZTBEQZOCEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OCC6CO6)C)OCC7CO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603145 |
Source


|
| Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(2-methyl-4,1-phenylene)oxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114205-89-9 |
Source


|
| Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(2-methyl-4,1-phenylene)oxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
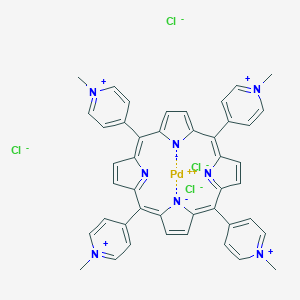
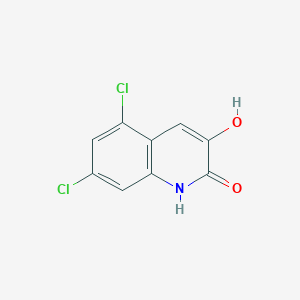
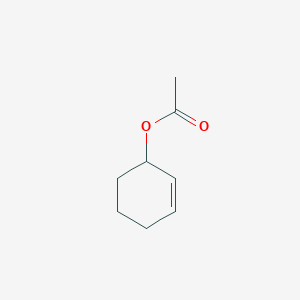
![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)
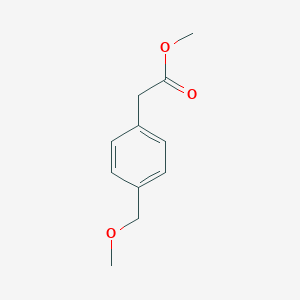
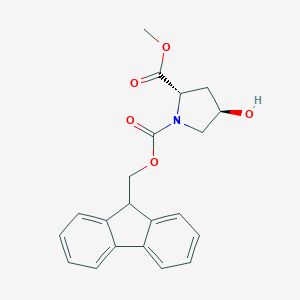
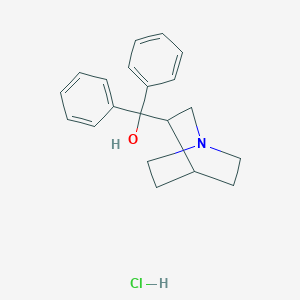

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)
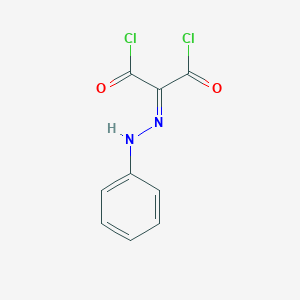
![1,4,8,11-Tetraazacyclotetradecane, 1,1'-[1,4-phenylenebis(Methylene)]bis[4,8,11-tris[(4-Methylphenyl)sulfon yl]-](/img/structure/B173105.png)
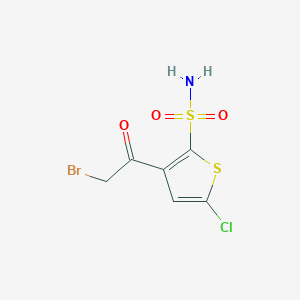
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)

